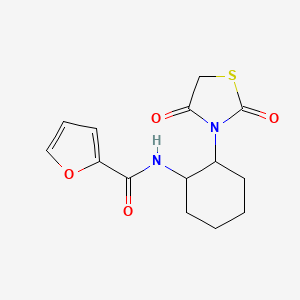

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-12-8-21-14(19)16(12)10-5-2-1-4-9(10)15-13(18)11-6-3-7-20-11/h3,6-7,9-10H,1-2,4-5,8H2,(H,15,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBOQCYAJNHGYGP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)NC(=O)C2=CC=CO2)N3C(=O)CSC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide typically involves the reaction of thiourea with maleic anhydride in the presence of hydrochloric acid to form the initial thiazolidine ring . This intermediate is then reacted with cyclohexylamine and furan-2-carboxylic acid under controlled conditions to yield the final product . The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to optimize reaction efficiency and scalability. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve overall yield .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the furan ring and the thiazolidine moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted thiazolidine or furan derivatives.

Scientific Research Applications

Antidiabetic Effects

Recent studies have highlighted the compound's potential in diabetes management:

- In Vivo Studies : Thiazolidinedione derivatives similar to this compound have demonstrated significant reductions in blood glucose levels in diabetic models.

- Molecular Docking Studies : These studies indicate strong binding affinities to proteins involved in glucose metabolism, suggesting therapeutic applications in diabetes management .

Antioxidant Activity

The compound exhibits promising antioxidant properties:

- Lipid Peroxidation Inhibition : Compounds with similar structures are evaluated for their ability to inhibit lipid peroxidation effectively, indicating a potential role in protecting against oxidative stress .

Antimicrobial Activity

Preliminary research suggests that derivatives of thiazolidinediones may possess antimicrobial properties:

- Fungicidal Activity : Studies on 2,4-dioxo-thiazolidine derivatives have indicated broad-spectrum antimicrobial properties, highlighting their versatility in developing compounds with diverse biological activities .

Case Study 1: Thiazolidinedione Derivatives

A study on thiazolidinedione derivatives revealed that modifications at the cyclohexyl position significantly impacted both antioxidant activity and glucose metabolism regulation. The best-performing compounds showed effective inhibition of oxidative stress markers and improved glucose tolerance in diabetic models.

Case Study 2: Antimicrobial Evaluation

Research into the antimicrobial properties of thiazolidinedione derivatives demonstrated significant antibacterial effects against pathogens such as E. coli and S. aureus. The broad-spectrum activity suggests potential applications in treating infections caused by resistant strains .

Mechanism of Action

The mechanism of action of N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring is known to interact with bacterial cell walls, disrupting their integrity and leading to cell death . In cancer cells, the compound may inhibit specific signaling pathways, leading to apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Thiazolidinedione Moieties

Furan-2-carboxamide-Thiazolidinedione Hybrids

describes eight compounds (F14–F18) with a TZD core modified by furan-2-ylmethylene and acetamide substituents. Key examples include:

- F14 : 2-(5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)-N-(4-nitrophenyl)acetamide

- F16 : 2-(5-(Furan-2-ylmethylene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide

Comparison :

- The target compound replaces the acetamide-linked aryl/heteroaryl groups (e.g., nitrophenyl in F14) with a cyclohexyl ring.

- The absence of a conjugated furan-2-ylmethylene group in the target compound may diminish π-π stacking interactions but enhance metabolic stability .

Benzylidene-Thiazolidinedione Derivatives

reports compounds like 7c (N-(4-(N-(cyclohexylcarbamothioyl)sulfamoyl)phenyl)-2-(5-(4-methylbenzylidene)-2,4-dioxothiazolidin-3-yl)acetamide):

Comparison :

Furan-Carboxamide Derivatives with Heterocyclic Modifications

Naphtho[2,1-b]furan Analogs

highlights naphtho[2,1-b]furan derivatives (e.g., 5a–d ) with nitro and benzylidenehydrazinyl groups. These compounds exhibit antibacterial activity but lack the TZD core .

Comparison :

- The TZD moiety in the target compound introduces hydrogen-bonding capabilities (via C=O and NH groups), which may enhance interactions with biological targets like PPARγ or GLUT1 .

Thiazole- and Quinoline-Containing Derivatives

- N-(5-(3-cyano-6-(2-(piperidin-4-ylidene)acetamido)-7-(tetrahydrofuran-3-yl-oxy)quinolin-4-yl-amino)pyrimidin-2-yl)furan-2-carboxamide: A quinoline-pyrimidine hybrid with furan-carboxamide .

- N-(4-(2-((3-methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide: Thiazole-linked derivative (MW: 371.4) .

Comparison :

- The target compound’s simpler structure (cyclohexyl-TZD vs. polycyclic systems) may reduce synthetic complexity and off-target interactions .

Table 1: Key Properties of Selected Analogs vs. Target Compound

Biological Activity

N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)furan-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazolidin-2,4-dione scaffold, which is known for its diverse biological activities. The structural formula can be represented as follows:

This structure includes key functional groups that contribute to its biological activity, including the dioxothiazolidine moiety and the furan-2-carboxamide component.

Mechanisms of Biological Activity

Research indicates that compounds containing the thiazolidin-2,4-dione scaffold exhibit various biological activities through multiple mechanisms:

- PPARγ Activation : The compound may act as an agonist for the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a crucial role in glucose metabolism and insulin sensitivity. This mechanism is particularly relevant for antidiabetic properties .

- Antioxidant Activity : The presence of carbonyl groups in the thiazolidinone structure allows for scavenging of reactive oxygen species (ROS), which contributes to its antioxidant properties .

- Antimicrobial Effects : The compound may inhibit bacterial growth by targeting specific enzymes involved in cell wall synthesis, similar to other thiazolidine derivatives .

Biological Activity Data

The biological activity of this compound has been evaluated through various assays. Below is a summary table highlighting key findings from recent studies:

Case Studies

- Antidiabetic Efficacy : A study demonstrated that derivatives of thiazolidinone, including this compound, showed significant improvement in insulin sensitivity in diabetic mouse models. This was attributed to enhanced PPARγ activation leading to increased adipocyte differentiation and glucose uptake .

- Antimicrobial Testing : In another study, the compound exhibited notable antimicrobial activity against several strains of bacteria, suggesting potential use as an antibacterial agent. The mechanism was linked to the inhibition of bacterial cell wall synthesis enzymes .

- Cancer Cell Line Studies : Research involving various cancer cell lines (HT-29, A-549, HCT-116) indicated that this compound could inhibit VEGFR-2 activity, leading to reduced tumor growth and proliferation rates .

Q & A

Q. Basic

- NMR :

- ¹H NMR : Peaks at δ 7.4–8.1 ppm (furan protons) and δ 3.5–4.5 ppm (cyclohexyl and thiazolidinedione protons) confirm structural motifs .

- ¹³C NMR : Carbonyl signals (C=O) at δ 165–175 ppm verify the amide and dioxothiazolidine groups .

- IR : Stretching bands at 1700–1750 cm⁻¹ (C=O) and 3200–3400 cm⁻¹ (N-H) .

- HPLC : Retention time consistency (e.g., 8–10 min with C18 columns) confirms purity .

How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

Q. Advanced

- Data collection : Use synchrotron radiation or high-resolution diffractometers (e.g., Bruker SMART APEX CCD) for accurate bond-length measurements .

- Refinement : SHELXL refines hydrogen positions via difference Fourier maps, with constraints for methyl and aromatic H atoms .

Challenges : Crystal twinning or poor diffraction may require iterative data collection at varying temperatures (e.g., 100–293 K) .

What preliminary biological screening approaches are recommended for assessing therapeutic potential?

Q. Basic

- In vitro assays :

- Anticancer : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) .

- Immunomodulatory : ELISA-based cytokine profiling to evaluate STING pathway activation .

- Enzyme inhibition : Fluorescence polarization assays for target binding (e.g., GLUT1 transporters) .

What computational methods predict binding affinity with targets like GLUT1?

Q. Advanced

- Molecular docking : Autodock Vina or Schrödinger Suite to model interactions with GLUT1’s substrate-binding pocket .

- MD simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .

- QSAR : Hammett constants and logP values guide derivative design for improved permeability .

How should researchers approach purification, and what methods confirm purity?

Q. Basic

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) .

- Purity validation :

- HPLC : ≥95% peak area at 254 nm .

- Mass spectrometry : Molecular ion ([M+H]⁺) matching theoretical m/z .

How to resolve contradictory biological activity data across studies?

Advanced

Investigate:

- Assay conditions : Variations in pH, serum concentration, or incubation time (e.g., 24 vs. 48 hours) .

- Compound stability : Degradation under storage (e.g., DMSO stock solutions vs. lyophilized forms) .

- Cell line specificity : Compare results across multiple lines (e.g., primary vs. immortalized cells) .

What are critical stability considerations for storage?

Q. Basic

- Storage : Airtight containers at –20°C in amber vials to prevent photodegradation .

- Degradation monitoring :

- HPLC : Detect hydrolyzed products (e.g., free furan carboxylic acid) .

- TGA : Assess thermal stability up to 200°C .

How to design SAR studies to improve pharmacokinetics?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.